![molecular formula C26H27ClN2O4 B2554871 7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one CAS No. 2060029-80-1](/img/structure/B2554871.png)
7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one” is a related compound/impurity of brexpiprazole , an antipsychotic medication .
Molecular Structure Analysis
The molecular formula of this compound is C26H27ClN2O4 . The InChI code is 1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) . The canonical SMILES is C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCCl .Physical And Chemical Properties Analysis
The molecular weight of this compound is 467.0 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 11 rotatable bonds . The exact mass and monoisotopic mass are 466.1659350 g/mol . The topological polar surface area is 67.9 Ų . It has 33 heavy atoms . The complexity of the molecule is 727 .Scientific Research Applications
Synthesis and Anticancer Activity
- A study by Gaber et al. (2021) focused on the synthesis of new derivatives related to 2-oxo-1,2-dihydroquinoline, demonstrating significant anticancer activity against the breast cancer MCF-7 cell line. This indicates a potential application of similar compounds in cancer research and treatment (Gaber et al., 2021).
Synthesis Methods
- Mochulskaya et al. (2002) developed a synthesis method for new 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines, which could be relevant for the synthesis of similar compounds like 7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one (Mochulskaya, Sidorova, & Charushin, 2002).
Antimicrobial Study
- Patel and Patel (2010) synthesized compounds from a lead molecule related to 2-oxo-1,2-dihydroquinoline and screened them for antifungal and antibacterial activities. This suggests potential antimicrobial applications for similar compounds (Patel & Patel, 2010).
Structural Analysis and Hydrogen-Bonded Framework
- Research by Insuasty et al. (2012) on closely related quinolinone derivatives, focusing on their hydrogen-bonded framework structures, contributes to the understanding of the molecular structures of similar compounds (Insuasty, Abonía, Cobo, & Glidewell, 2012).
Antioxidant Applications
- Hussein, Ismail, and El-Adly (2016) synthesized 4-hydroxy quinolinone derivatives and evaluated their effectiveness as antioxidants in lubricating greases, indicating a potential industrial application (Hussein, Ismail, & El-Adly, 2016).
properties
IUPAC Name |
7-(4-chlorobutoxy)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJYQGGOMQBPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

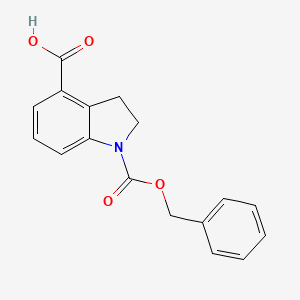
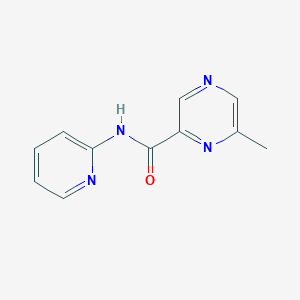
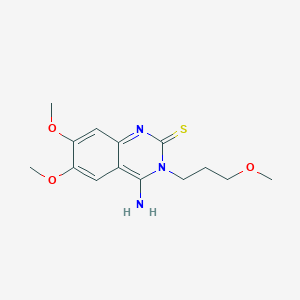




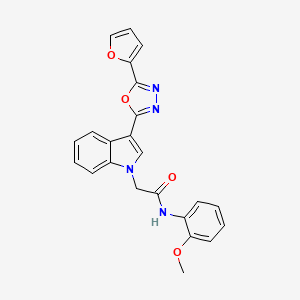
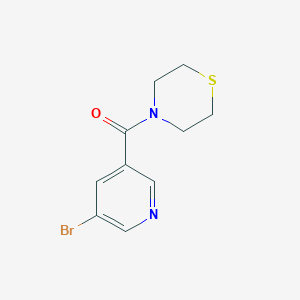

![N-[[3-[Methyl(methylsulfonyl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2554806.png)
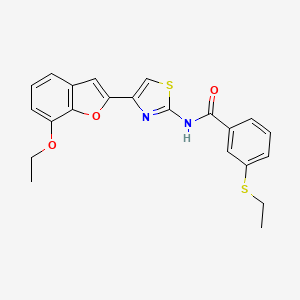
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2554809.png)
